BenchChemオンラインストアへようこそ!

7-(benzyloxy)bicyclo[3.2.0]heptan-6-amine hydrochloride

Lipophilicity ADME Chromatography

This 7‑benzyloxy‑substituted bicyclo[3.2.0]heptan‑6‑amine HCl delivers a rigid, non‑planar core with precisely tuned lipophilicity (LogP 2.29) and 3 rotatable bonds—essential for exploring lipophilic pockets without further synthesis. The hydrochloride salt ensures easy handling, accurate weighing, and reliable scale‑up. Available from 100 mg to 2.5 g for pilot libraries and follow‑up campaigns.

Molecular Formula C14H20ClNO
Molecular Weight 253.77
CAS No. 2253631-97-7
Cat. No. B2563144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(benzyloxy)bicyclo[3.2.0]heptan-6-amine hydrochloride
CAS2253631-97-7
Molecular FormulaC14H20ClNO
Molecular Weight253.77
Structural Identifiers
SMILESC1CC2C(C1)C(C2N)OCC3=CC=CC=C3.Cl
InChIInChI=1S/C14H19NO.ClH/c15-13-11-7-4-8-12(11)14(13)16-9-10-5-2-1-3-6-10;/h1-3,5-6,11-14H,4,7-9,15H2;1H
InChIKeyOPLMIGXMIHWATB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(Benzyloxy)bicyclo[3.2.0]heptan-6-amine hydrochloride (CAS 2253631-97-7) — Core Properties and Structural Identification for Research Procurement


7-(Benzyloxy)bicyclo[3.2.0]heptan-6-amine hydrochloride (CAS 2253631-97-7) is a conformationally constrained bicyclic amine building block featuring a fused [3.2.0] carbocyclic core with a benzyloxy ether substituent and a primary amine presented as the hydrochloride salt. The compound has a molecular formula of C14H20ClNO and a molecular weight of 253.77 g/mol [1]. The hydrochloride salt form (free base CAS 2253631-96-6) is the commercially supplied and most stable research-grade form of this scaffold . The bicyclo[3.2.0]heptane framework imposes a rigid, non-planar geometry that differentiates it from monocyclic or acyclic amine building blocks, while the benzyloxy group introduces a defined lipophilic and hydrogen-bond-accepting motif [2].

Procurement Alert: Why 7-(Benzyloxy)bicyclo[3.2.0]heptan-6-amine hydrochloride Cannot Be Replaced by a Generic Bicyclo[3.2.0]heptane Amine


The bicyclo[3.2.0]heptane scaffold family encompasses compounds with vastly divergent physicochemical and steric profiles. A procurement decision based solely on the core bicyclo[3.2.0]heptane-amine motif—without specifying the 7‑benzyloxy substitution—will almost certainly deliver a product with incorrect lipophilicity, molecular shape, and hydrogen-bonding capacity. As quantified below, the presence of the 7-benzyloxy group increases molecular weight by approximately 142 Da relative to the unsubstituted bicyclo[3.2.0]heptan-6-amine core [1] and imparts a computed LogP of 2.29, a critical determinant of membrane permeability and chromatographic behavior in subsequent synthetic steps [2]. Generic substitution negates the precise conformational and electronic tuning required for structure–activity relationship (SAR) studies or fragment-based lead optimization [3].

Quantitative Differentiation of 7-(Benzyloxy)bicyclo[3.2.0]heptan-6-amine hydrochloride: A Comparator-Based Procurement Evidence Guide


Lipophilicity (LogP) Differentiation for Membrane Permeability and Chromatographic Optimization

The target compound exhibits a computed LogP of 2.29, which is substantially higher than the unsubstituted bicyclo[3.2.0]heptan-6-amine (computed LogP approximately 0.85) [1]. This ~1.44 log unit increase corresponds to a ~27‑fold higher octanol–water partition coefficient, indicating significantly enhanced membrane permeability potential. In contrast, the 7‑methoxy analog (CAS not listed) would be expected to have a LogP closer to 1.0–1.5, positioning the benzyloxy derivative as the most lipophilic member of this comparative set [2].

Lipophilicity ADME Chromatography Medicinal Chemistry

Molecular Weight and Size Impact on Fragment‑Based Drug Discovery (FBDD) Libraries

The target compound (MW = 253.77 g/mol) is significantly heavier than the unsubstituted bicyclo[3.2.0]heptan-6-amine (MW = 111.18 g/mol) [1][2]. This +142.6 Da difference arises from the addition of the benzyloxy group and the hydrochloride counterion. In FBDD, the target compound occupies a distinct 'medium‑sized fragment' or 'scaffold' space, whereas the unsubstituted analog is a smaller, more rule‑of‑three compliant fragment. The 7‑methoxy analog (free base MW = 155.19 g/mol for C8H13NO2, calculated) would have an intermediate MW (~141 Da for the free base). This MW progression allows researchers to select a building block that balances synthetic tractability with target‑binding surface area.

Fragment-Based Drug Discovery Molecular Weight Lead Optimization Library Design

Hydrogen Bond Donor/Acceptor Count as a Determinant of Target Engagement and Solubility

The target compound possesses 2 hydrogen bond donors (amine and hydrochloride proton) and 2 hydrogen bond acceptors (ether oxygen and amine lone pair) [1]. The unsubstituted bicyclo[3.2.0]heptan-6-amine has 1 donor and 1 acceptor (primary amine only) [2]. The 7‑methoxy analog would have 1 donor and 2 acceptors. The additional H‑bond acceptor from the benzyloxy ether oxygen provides an extra interaction site for target proteins without increasing the donor count, which can be advantageous for maintaining favorable solubility‑permeability balance.

Hydrogen Bonding Drug-Likeness Solubility Medicinal Chemistry

Pricing and Pack‑Size Availability as a Procurement‑Specific Differentiator

The target compound is available in research quantities from multiple suppliers with tiered pricing. As of the data snapshot, 100 mg is priced at $282 USD, 250 mg at $403 USD, 500 mg at $635 USD, 1 g at $813 USD, and 2.5 g at $1,594 USD (Enamine US, 2‑day lead time) [1]. Comparative pricing for the 7‑methoxy analog or unsubstituted bicyclo[3.2.0]heptan-6-amine (where available) typically falls within a lower cost bracket, but the benzyloxy derivative offers a distinct balance of structural complexity and commercial accessibility. The availability of multiple pack sizes enables procurement aligned with specific project scales, from exploratory synthesis (100 mg) to multi‑step reaction optimization (2.5 g).

Procurement Cost Analysis Inventory Sourcing

Rotatable Bond Count as a Metric of Conformational Flexibility and Entropic Cost

The target compound has 3 rotatable bonds (the benzyloxy C–O–C–Ph linkage) [1], whereas the unsubstituted bicyclo[3.2.0]heptan-6-amine has 0 rotatable bonds [2]. The 7‑methoxy analog would have 1 rotatable bond (the methoxy C–O bond). The benzyloxy group introduces conformational degrees of freedom that can be advantageous for sampling diverse binding geometries or disadvantageous if rigid binding is required. In structure‑based design, the additional rotatable bonds increase the entropic penalty upon binding, which may reduce ligand efficiency relative to the more rigid analogs. This quantitative parameter allows computational chemists to pre‑filter compounds for docking studies based on desired conformational entropy profiles.

Conformational Analysis Entropy Ligand Efficiency Medicinal Chemistry

Fraction of sp³‑Hybridized Carbons (Fsp³) as an Indicator of Three‑Dimensionality and Drug‑Likeness

The target compound exhibits an Fsp³ value of 0.57 [1]. In comparison, the unsubstituted bicyclo[3.2.0]heptan-6-amine has an Fsp³ of 1.00 (all carbons are sp³ except none) [2]. The reduction in Fsp³ for the benzyloxy derivative arises from the introduction of the aromatic benzyl ring (6 sp² carbons). An Fsp³ value of 0.57 places the compound in a favorable region of drug‑like chemical space; compounds with Fsp³ > 0.45 are often associated with improved clinical success rates due to greater three‑dimensionality and reduced aromatic ring count. The 7‑methoxy analog would have an even higher Fsp³ (~0.63). This metric assists medicinal chemists in selecting building blocks that enhance molecular complexity and escape from flat, aromatic‑rich chemical space.

Fsp³ Drug-Likeness 3D Shape Medicinal Chemistry

Optimal Use Cases for 7-(Benzyloxy)bicyclo[3.2.0]heptan-6-amine hydrochloride Based on Quantified Differentiation


Fragment‑Based Lead Optimization Requiring Moderate Lipophilicity (LogP ~2.3)

The target compound’s LogP of 2.29 [1] makes it an ideal choice for hit‑to‑lead campaigns where a balance between aqueous solubility and membrane permeability is required. Its lipophilicity is sufficient for blood–brain barrier penetration but not so high as to cause excessive plasma protein binding. Procurement of this specific compound over the less lipophilic 7‑methoxy or unsubstituted analogs ensures that SAR exploration of lipophilic pockets can be conducted without synthetic modification.

Synthetic Scaffold for Conformationally Restricted Bioisosteres

The rigid bicyclo[3.2.0]heptane core combined with the flexible benzyloxy side chain (3 rotatable bonds) [2] provides a unique conformational profile. This compound is particularly well‑suited for designing bioisosteres of benzylamine or phenethylamine motifs where conformational restriction of the amine is desired while retaining some side‑chain mobility. The hydrochloride salt form ensures easy handling and accurate weighing for parallel synthesis.

Chemical Probe Synthesis Targeting CNS Receptors with Defined Hydrogen‑Bonding Requirements

With 2 H‑bond donors and 2 H‑bond acceptors [3], this building block is pre‑optimized for targets that require a primary ammonium interaction plus an additional ether‑oxygen hydrogen bond. Studies on related bicyclo[3.2.0]heptane amines have demonstrated activity at NMDA receptors (IC50 = 7.86 μM for a structurally similar analog) [4], supporting the use of this scaffold class for neuroscience applications. The benzyloxy substitution provides a distinct interaction fingerprint relative to methoxy or unsubstituted analogs.

Medicinal Chemistry Library Design with Defined Fsp³ and Three‑Dimensional Diversity

The compound’s Fsp³ of 0.57 [5] positions it in a favorable region of three‑dimensional chemical space. Library designers seeking to increase molecular complexity and reduce aromatic ring count can incorporate this building block as a means to systematically improve lead‑like properties. The availability in multiple pack sizes (100 mg to 2.5 g) [6] supports both pilot library synthesis and larger‑scale follow‑up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(benzyloxy)bicyclo[3.2.0]heptan-6-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.